tert-Butyl 4-acetylbenzyl(methyl)carbamate

Lipophilicity LogP Drug-likeness

tert-Butyl 4-acetylbenzyl(methyl)carbamate (CAS 439692-01-0) is a carbamate derivative with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. Its IUPAC name is tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate, and it belongs to the class of Boc (tert-butyloxycarbonyl)-protected amines.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 439692-01-0
Cat. No. B3266937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-acetylbenzyl(methyl)carbamate
CAS439692-01-0
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO3/c1-11(17)13-8-6-12(7-9-13)10-16(5)14(18)19-15(2,3)4/h6-9H,10H2,1-5H3
InChIKeyGMCDCBDDMNBXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-acetylbenzyl(methyl)carbamate (CAS 439692-01-0): A Boc-Protected N-Methyl Benzylamine Building Block for Medicinal Chemistry and Organic Synthesis


tert-Butyl 4-acetylbenzyl(methyl)carbamate (CAS 439692-01-0) is a carbamate derivative with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . Its IUPAC name is tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate, and it belongs to the class of Boc (tert-butyloxycarbonyl)-protected amines . The compound features three key structural elements: a Boc protecting group on the nitrogen, an N-methyl substituent, and a 4-acetylphenylmethyl (4-acetylbenzyl) group. This combination renders the molecule a versatile synthetic intermediate, particularly serving as a protected amine building block in multi-step organic syntheses where selective deprotection under acidic conditions is required . The compound is supplied at purities of 95–98% by commercial vendors and is intended for research and development use .

Why tert-Butyl 4-acetylbenzyl(methyl)carbamate Cannot Be Casually Replaced by Closest Analogs: Structural Nuances That Dictate Reactivity and Physicochemical Profile


The compound tert-butyl 4-acetylbenzyl(methyl)carbamate occupies a distinct chemical space that is not duplicated by its closest commercially available analogs—namely tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3) and tert-butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7). The presence of an N-methyl group on the carbamate nitrogen differentiates it from the NH analog (79533-04-3), eliminating the hydrogen bond donor capacity and altering both lipophilicity and molecular recognition properties . Conversely, the benzyl methylene (CH₂) spacer between the aromatic ring and the carbamate nitrogen distinguishes it from the direct N-phenyl analog (907209-80-7), providing greater conformational flexibility and a distinct electronic environment at the nitrogen center . These structural differences translate into quantifiable shifts in LogP, topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts that directly impact solubility, permeability, and synthetic handling—making simple in-class substitution scientifically unsound without re-optimization of downstream chemistry or biological assays [1].

Quantitative Differentiation Evidence for tert-Butyl 4-acetylbenzyl(methyl)carbamate (CAS 439692-01-0) Versus Closest Analogs


Lipophilicity (LogP) Shift: N-Methylation Increases LogP by Approximately 0.3–1.1 Units Compared to the NH Analog

The N-methyl group in tert-butyl 4-acetylbenzyl(methyl)carbamate raises the computed LogP to 3.2561 relative to the NH analog tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3), which shows LogP values ranging from 2.1 (PubChem XLogP3) to 2.91 (Chemscene) depending on the calculation method . Using the Fluorochem-supplied LogP for the NH analog (2.15) as a single-source comparator, the N-methyl compound exhibits a ΔLogP of +1.1 units . This increase in lipophilicity is consistent with the well-established effect of N-methylation on carbamate LogP and predicts enhanced passive membrane permeability—a critical parameter in cell-based assays and drug discovery programs [1].

Lipophilicity LogP Drug-likeness Physicochemical property

Hydrogen Bond Donor Count: N-Methylation Eliminates the NH Donor, Reducing H-Bond Donor Count from 1 to 0

tert-Butyl 4-acetylbenzyl(methyl)carbamate possesses zero hydrogen bond donor (HBD) groups because the carbamate nitrogen is fully substituted with a methyl group, whereas the NH analog tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3) contains one HBD (the carbamate NH) [1]. The direct N-phenyl analog tert-butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7) also has zero HBDs . Reducing the HBD count from 1 to 0 is a well-validated medicinal chemistry strategy to improve passive membrane permeability and oral bioavailability, as HBD count is a key component of Lipinski's Rule of Five and related drug-likeness filters [2]. In contrast, the N-phenyl analog (907209-80-7) lacks the benzylic CH₂ spacer, meaning the target compound offers a distinct combination of zero HBDs plus conformational flexibility that neither comparator provides simultaneously .

Hydrogen bond donor Permeability Rule-of-Five ADME

Topological Polar Surface Area (TPSA) Reduction: TPSA of 46.61 Ų is 8.8 Ų Lower Than the NH Analog, Favoring Membrane Permeation

The TPSA of tert-butyl 4-acetylbenzyl(methyl)carbamate is 46.61 Ų, as reported by ChemSrc and Leyan . In comparison, the NH analog tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3) has a TPSA of 55.40 Ų (ChemSrc) or 55.4 Ų (PubChem) [1]. The N-methyl substitution reduces TPSA by 8.8 Ų (approximately 16% relative reduction). The direct N-phenyl analog tert-butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7) has a TPSA of 46.61 Ų, identical to the target compound . TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 90 Ų are considered favorable for blood-brain barrier penetration [2]. The target compound's TPSA advantage over the NH analog may translate into measurably higher passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, although no direct comparative study has been published for these specific compounds.

Topological polar surface area TPSA Membrane permeability Blood-brain barrier

Commercial Purity: 98% Purity Specification Provides a 1–3 Percentage Point Advantage Over the NH Analog (95–97%)

tert-Butyl 4-acetylbenzyl(methyl)carbamate is commercially available at 98% purity from Leyan (Product No. 1804587) . The NH analog tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3) is offered at 97% purity by Fluorochem and 95% by CoolPharm [1]. The N-phenyl analog tert-butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7) is supplied at 95% purity by Fluorochem . A 98% purity specification reduces the maximum total impurity burden to ≤2% versus ≤3–5% for 95–97% products. In the context of multi-step synthesis, each percentage point of impurity in a building block can propagate side products that complicate purification of downstream intermediates and final compounds, potentially reducing overall yield and increasing purification costs [2]. The target compound also carries distinct GHS hazard classifications (H302-H312-H332, Warning, GHS07) directly reported by Leyan, enabling informed safety assessment during procurement .

Purity Procurement Synthetic intermediate Quality control

Procurement-Driven Application Scenarios for tert-Butyl 4-acetylbenzyl(methyl)carbamate (CAS 439692-01-0)


Synthesis of Cell-Permeable Probe Molecules and Drug Candidates Requiring Low TPSA and Zero H-Bond Donors

When designing small-molecule probes or lead compounds intended for intracellular targets, the TPSA of 46.61 Ų and zero H-bond donor count of tert-butyl 4-acetylbenzyl(methyl)carbamate provide a measurable advantage over the NH analog (TPSA 55.4 Ų, HBD = 1) . The N-methylated building block can be incorporated directly into compound libraries using standard Boc-deprotection (TFA or HCl) followed by amide coupling, reductive amination, or urea formation, yielding final compounds with inherently lower polarity and higher predicted permeability. This scenario is most relevant for medicinal chemistry teams working on kinase inhibitors, GPCR ligands, or epigenetic probes where cellular activity is paramount.

Multi-Step Synthesis of N-Methyl Secondary Amine Intermediates via Selective Boc Deprotection

The Boc group in tert-butyl 4-acetylbenzyl(methyl)carbamate allows for orthogonal protection strategies: the tert-butyl carbamate can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the N-methyl-4-acetylbenzylamine intermediate, while the acetyl group remains intact for subsequent functionalization (e.g., reduction to alcohol, Wittig olefination, or reductive amination) . At 98% purity, the deprotected amine is obtained with minimal byproducts, reducing the need for chromatographic purification before the next synthetic step . This scenario applies to process chemists and CROs scaling up complex amine intermediates.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Leveraging the 4-Acetylbenzyl Scaffold

The 4-acetylphenylmethyl group is a versatile fragment that can participate in diverse chemical transformations: the acetyl carbonyl can be converted to oximes, hydrazones, or secondary alcohols, while the benzylic methylene provides a point of conformational flexibility . The N-methyl Boc-carbamate serves as a protected amine handle that can be unveiled and diversified in DEL cycles. The 98% purity specification ensures consistent loading in split-and-pool library synthesis, where impurities can accumulate multiplicatively across library members .

Comparative Physicochemical Profiling of N-Methyl vs. NH Carbamate Building Blocks in Parallel Library Design

For research groups systematically evaluating the impact of N-methylation on compound quality metrics, tert-butyl 4-acetylbenzyl(methyl)carbamate serves as a direct comparator to the NH analog (79533-04-3) and the N-phenyl analog (907209-80-7) . Parallel synthesis of matched molecular pairs using these three building blocks enables deconvolution of the contributions of N-methylation, benzylic spacer presence, and acetyl group orientation to overall molecular properties. The quantitative differences in LogP (Δ ≈ +0.3 to +1.1), TPSA (Δ ≈ –9 Ų), and HBD count (Δ = –1) established in Section 3 provide a predictive framework for selecting the optimal building block before synthesis begins .

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